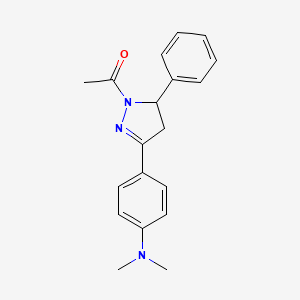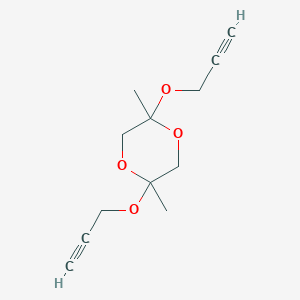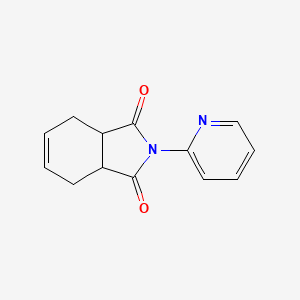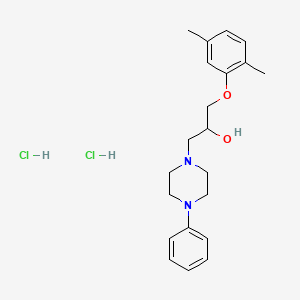
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline, also known as APDP, is a chemical compound that has been widely researched for its potential applications in various fields. The synthesis method of APDP is complex and requires expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has also been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. In animal studies, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of various cancer cells. In addition, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties are well characterized. It has also been extensively studied, and its potential applications in various fields have been established. However, there are also limitations to using 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several future directions for research on 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline. In medicine, further studies are needed to explore its potential as a treatment for various diseases such as cancer and inflammation. In agriculture, further studies are needed to explore its potential as a pesticide and herbicide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various organic materials. Overall, the potential applications of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline are vast, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with acetic anhydride to form 1-acetyl-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride to form 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline.
Aplicaciones Científicas De Investigación
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In agriculture, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been studied for its potential as a pesticide and herbicide. In material science, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Propiedades
IUPAC Name |
1-[5-[4-(dimethylamino)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(23)22-19(16-7-5-4-6-8-16)13-18(20-22)15-9-11-17(12-10-15)21(2)3/h4-12,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSTWAVBZBSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)

![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)

![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)

![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)

![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)